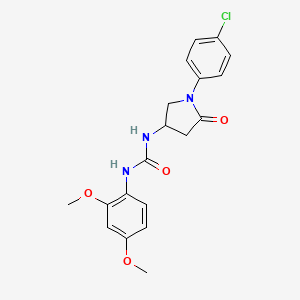

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is a urea derivative characterized by two distinct aromatic substituents: a 4-chlorophenyl group attached to a pyrrolidin-3-yl ring (with a ketone at position 5) and a 2,4-dimethoxyphenyl group. The 4-chlorophenyl substituent contributes electron-withdrawing effects, while the 2,4-dimethoxyphenyl group provides electron-donating methoxy functionalities.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-26-15-7-8-16(17(10-15)27-2)22-19(25)21-13-9-18(24)23(11-13)14-5-3-12(20)4-6-14/h3-8,10,13H,9,11H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSILROZYJQLKKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.

Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, typically using a reagent like a Grignard reagent or an organolithium compound.

Formation of the Urea Linkage: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound 1 : 1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea

- Core Structure : Pyridine ring with a 2,4-dimethoxyphenyl substituent.

- Key Differences: Replaces the pyrrolidinone ring with a pyridine core. Features a 3-chloro-2-fluorophenoxy group instead of 4-chlorophenyl.

- Inference: The pyridine core may enhance aromatic stacking interactions, while the fluorophenoxy group could improve metabolic stability compared to the pyrrolidinone-based target compound.

Compound 3 : (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

- Core Structure : Triazinan-2-ylidene fused with a pyridine ring.

- Key Differences: Incorporates a triazinanone moiety instead of pyrrolidinone. Includes a 4-chlorobenzyl group, differing in spatial arrangement from the 4-chlorophenyl in the target compound.

- Reported Activity : Exhibits analgesic properties, likely mediated by opioid receptor interactions .

Compound from : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core Structure : Pyrazole ring with sulfanyl and trifluoromethyl groups.

- Key Differences :

- Lacks a urea moiety but includes a sulfanyl linker and aldehyde functional group.

- Features a meta-chlorophenyl substituent instead of para-chlorophenyl.

- Inference: The trifluoromethyl group enhances lipophilicity, which might improve membrane permeability compared to the target compound’s polar urea and pyrrolidinone groups .

Comparative Analysis Table

Key Differentiators of the Target Compound

Substituent Positioning : The para-chlorophenyl group (vs. meta in ) and ortho/meta-dimethoxyphenyl arrangement could optimize steric and electronic interactions with biological targets compared to analogs with alternative substitution patterns.

Urea Linker Flexibility : The absence of methyl or bulky substituents on the urea nitrogen (contrast with Compound 1 and 3) might reduce steric hindrance, allowing for broader conformational adaptability during binding .

Research Implications and Limitations

However, the lack of explicit activity data in the provided evidence limits direct functional comparisons. Future studies should prioritize:

- Kinetic and Binding Assays : To determine affinity for targets like glucokinase or opioid receptors.

- ADMET Profiling : Comparative analysis of solubility, metabolic stability, and membrane permeability against pyridine- or triazinan-based analogs.

Biological Activity

The compound 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications for future research.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 387.9 g/mol. The structure features a chlorophenyl group , a pyrrolidinone ring , and a dimethoxyphenyl urea moiety , which contribute to its unique biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolidinone ring and subsequent substitution reactions to introduce the chlorophenyl and dimethoxyphenyl groups. The detailed synthetic pathway is crucial for understanding its biological activity.

Preliminary studies suggest that This compound may interact with specific enzymes or receptors in biological systems. Although detailed mechanisms are not fully elucidated, potential interactions include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, similar to other urea derivatives.

- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways that affect various physiological processes.

Pharmacological Effects

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antibacterial Activity : Some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

- Urease Inhibition : Certain related compounds have demonstrated strong inhibitory effects on urease, an enzyme significant in various pathological conditions .

- Acetylcholinesterase Inhibition : Compounds in this class may also act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases .

Related Compounds

A comparative analysis of similar compounds can provide insights into the biological activity of the target compound. Below is a summary table highlighting key findings from related studies:

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that it may interact favorably with specific amino acid residues in target enzymes or receptors, supporting its potential therapeutic applications.

Future Directions

Given the promising preliminary findings regarding the biological activity of This compound , further research is warranted. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to establish therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity, which could guide the design of more potent derivatives.

Q & A

Basic Synthesis and Characterization

Q1: What are the key challenges in synthesizing 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea, and how can reaction conditions be optimized? A:

- Challenges:

- Pyrrolidinone Ring Formation: Cyclization of precursors (e.g., γ-keto acids or amines) requires precise pH and temperature control to avoid side reactions like over-oxidation or incomplete cyclization .

- Urea Linkage Stability: The urea group is prone to hydrolysis under acidic/basic conditions. Anhydrous solvents (e.g., THF or DMF) and inert atmospheres (N₂/Ar) are recommended during coupling .

- Optimization Strategies:

- Stepwise Synthesis: Isolate intermediates (e.g., 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine) before urea coupling to minimize impurities .

- Chromatographic Purification: Use reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) to achieve >95% purity .

Structural Characterization

Q2: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Key signals include the pyrrolidinone carbonyl proton (δ 2.8–3.2 ppm), aromatic protons from chlorophenyl (δ 7.2–7.5 ppm), and dimethoxyphenyl groups (δ 3.8–4.0 ppm for OCH₃) .

- ¹³C NMR: Confirm the urea carbonyl (δ 155–160 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (HRMS): Expected molecular ion [M+H]⁺ for C₁₉H₁₉ClN₂O₄: 399.1056 (calculated using isotopic patterns for Cl) .

- X-ray Crystallography: Resolve positional isomerism (e.g., para vs. ortho substituents) if single crystals are obtainable .

Biological Activity and Target Identification

Q3: What methodologies are recommended for evaluating the compound’s potential as a kinase inhibitor? A:

- In Vitro Kinase Assays:

- ATP-Competitive Binding: Use fluorescence polarization (FP) assays with labeled ATP analogs (e.g., FITC-ATP) to measure IC₅₀ values .

- Selectivity Screening: Test against a panel of kinases (e.g., EGFR, VEGFR2) to identify off-target effects .

- Cellular Assays:

Advanced Structure-Activity Relationship (SAR)

Q4: How does the substitution pattern (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) influence bioactivity? A:

- Electron-Donating Effects:

- Experimental Validation: Synthesize analogs with varied substituents and compare IC₅₀ values in kinase assays .

Data Contradictions and Reproducibility

Q5: How to resolve discrepancies in reported solubility data for this compound? A:

- Solubility Variability:

- DMSO vs. PBS: Literature values range from 25 mM (DMSO) to <0.1 mM (PBS, pH 7.4) due to aggregation in aqueous buffers .

- Temperature Effects: Solubility decreases by ~40% at 4°C vs. 25°C. Pre-warm buffers to 37°C for cell-based assays .

- Mitigation Strategies:

Computational Modeling

Q6: Which in silico tools are suitable for predicting binding modes of this urea derivative? A:

- Molecular Docking:

- MD Simulations:

Stability and Degradation Pathways

Q7: What are the major degradation products under accelerated storage conditions? A:

- Hydrolysis:

- Acidic Conditions (pH <3): Cleavage of the urea group to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-amine and 2,4-dimethoxyphenyl isocyanate .

- Basic Conditions (pH >10): Degradation to chlorophenylpyrrolidinone and carbamic acid derivatives .

- Preventive Measures:

- Lyophilization: Store at -20°C under argon with desiccants to minimize hydrolysis .

Advanced Synthetic Modifications

Q8: How can the pyrrolidinone ring be functionalized to improve metabolic stability? A:

- Strategies:

- Validation:

- LC-MS/MS: Monitor metabolite formation in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.